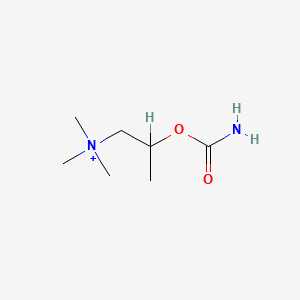
Bethanechol
Descripción general
Descripción
Betanecol es un carbamato de colina parasimpaticomimético que estimula selectivamente los receptores muscarínicos sin afectar los receptores nicotínicos . Está estructural y farmacológicamente relacionado con la acetilcolina, pero no es hidrolizado por la colinesterasa, lo que da como resultado una duración de acción más larga . Betanecol se usa principalmente para tratar la retención urinaria y la atonía gastrointestinal .
Aplicaciones Científicas De Investigación
Betanecol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo en cromatografía iónica y estudios de estabilidad.
Medicina: Principalmente utilizado para tratar la retención urinaria y la atonía gastrointestinal.
Industria: Utilizado en la producción de agentes emulsionantes y otras aplicaciones farmacéuticas.
Mecanismo De Acción
Betanecol ejerce sus efectos estimulando selectivamente los receptores muscarínicos, lo que lleva a contracciones del músculo liso en la vejiga y el tracto gastrointestinal . Esta acción ayuda a aliviar la retención urinaria y promover las funciones corporales normales. El compuesto no cruza la barrera hematoencefálica, minimizando los efectos adversos relacionados con el sistema nervioso central .
Safety and Hazards
Bethanechol may cause serious side effects. Users should avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . It may cause slow heartbeats, a light-headed feeling, wheezing, chest tightness, trouble breathing, and other side effects . Users should not use this compound if they are allergic to it, or if they have certain conditions .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bethanechol plays a crucial role in stimulating the parasympathetic nervous system by selectively binding to muscarinic receptors . It interacts predominantly with the M3 muscarinic receptors found in the bladder and gastrointestinal tract . This interaction leads to increased detrusor muscle tone, promoting bladder emptying, and enhanced gastrointestinal motility . The charged quaternary amine in this compound’s structure prevents it from crossing the blood-brain barrier, minimizing central nervous system-related adverse effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly smooth muscle cells in the bladder and gastrointestinal tract . By binding to muscarinic receptors, this compound induces muscle contraction, facilitating bladder emptying and gastrointestinal peristalsis . This compound also influences cell signaling pathways by activating G-protein coupled receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Additionally, this compound’s effects on gene expression and cellular metabolism are mediated through its interaction with muscarinic receptors .
Molecular Mechanism
At the molecular level, this compound functions as a muscarinic receptor agonist . It binds to the M3 muscarinic receptors on smooth muscle cells, triggering a cascade of intracellular events . This binding activates G-proteins, which in turn stimulate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG) . IP3 induces the release of calcium ions from intracellular stores, resulting in muscle contraction . The prolonged action of this compound is due to its resistance to degradation by cholinesterase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to manifest within 30 minutes of administration, with maximum effectiveness typically occurring after 60-90 minutes . The duration of its effects can last up to 6 hours, depending on the dosage . This compound’s stability and resistance to cholinesterase degradation contribute to its sustained action . Long-term studies have shown that this compound maintains its efficacy in promoting bladder and gastrointestinal motility over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low to moderate doses effectively increase bladder contractions and gastrointestinal motility without significant adverse effects . High doses can lead to toxic effects such as excessive salivation, vomiting, diarrhea, and cardiovascular complications . The therapeutic window for this compound is relatively narrow, necessitating careful dosage adjustments to avoid toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that primarily affect the parasympathetic nervous system . It is not significantly metabolized by cholinesterase, which contributes to its prolonged action . The primary metabolic pathway involves its interaction with muscarinic receptors, leading to the activation of downstream signaling cascades . This compound’s effects on metabolic flux and metabolite levels are primarily mediated through its action on smooth muscle cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with muscarinic receptors . The charged quaternary amine in its structure prevents it from crossing the blood-brain barrier, limiting its distribution to peripheral tissues . This compound’s localization and accumulation are primarily observed in the bladder and gastrointestinal tract, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is predominantly at the cell membrane, where it binds to muscarinic receptors . This binding triggers intracellular signaling pathways that lead to muscle contraction . This compound does not undergo significant post-translational modifications or targeting to specific organelles, as its primary site of action is the cell membrane .
Métodos De Preparación
Betanecol se puede sintetizar mediante diversos métodos. Un método común implica la reacción de cloruro de β-metilcolina con cloruro de carbamoilo en presencia de una base . Las condiciones de reacción generalmente incluyen una temperatura y un pH controlados para garantizar la formación de cloruro de betanecol. Los métodos de producción industrial a menudo implican cromatografía iónica para la purificación y el análisis de estabilidad del compuesto .
Análisis De Reacciones Químicas
Betanecol experimenta varios tipos de reacciones químicas:
Hidrólisis: El compuesto es relativamente estable, pero puede sufrir hidrólisis en condiciones ácidas o básicas.
Sustitución: Betanecol puede participar en reacciones de sustitución, particularmente involucrando su grupo carbamato.
Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico para la cromatografía iónica y tampón de fosfato para el análisis de estabilidad . Los principales productos formados a partir de estas reacciones incluyen cloruro de 2-hidroxipropiltrimetilamonio y otros productos de degradación .
Comparación Con Compuestos Similares
Betanecol a menudo se compara con otros agonistas muscarínicos como la neostigmina y la acetilcolina . A diferencia de la acetilcolina, betanecol no es hidrolizado por la colinesterasa, lo que da como resultado una duración de acción más larga . La neostigmina, por otro lado, se utiliza para indicaciones similares, pero también tiene actividad en el receptor nicotínico . Esto hace que betanecol sea único en su acción selectiva sobre los receptores muscarínicos sin afectar los receptores nicotínicos .
Compuestos similares incluyen:
Neostigmina: Utilizado para la miastenia gravis y la retención urinaria.
Acetilcolina: Un neurotransmisor con actividad en ambos receptores muscarínicos y nicotínicos.
Pilocarpina: Otro agonista muscarínico utilizado para tratar la boca seca y el glaucoma.
Las propiedades únicas de Betanecol lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
2-carbamoyloxypropyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPCNDJBJXXRF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
590-63-6 (chloride) | |
| Record name | Bethanechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048398 | |
| Record name | Bethanechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.11e-01 g/L | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bethanechol is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors. Though there are 5 types of muscarinic receptors (M1, M2, M3, M4, M5), binding of bethanechol to M3 is most clinically significant since M3 receptors are present in intestinal smooth muscle and the bladder. The cholinergic effects of bethanechol lead to increased detrusor muscle tone to promote bladder emptying and increased smooth muscle tone which restores gastrointestinal peristalsis and motility. As a result of selectivity for muscarinic receptors, bethanechol produces minimal to no nicotinic effects. | |
| Record name | Bethanechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
674-38-4 | |
| Record name | Bethanechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bethanechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bethanechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bethanechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETHANECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/004F72P8F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 - 221 °C (chloride salt) | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


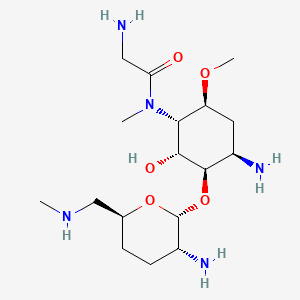
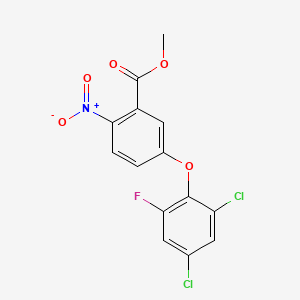

![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)
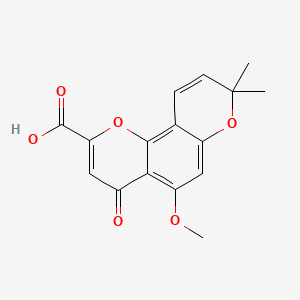

![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)
![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)
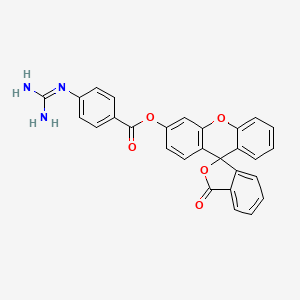
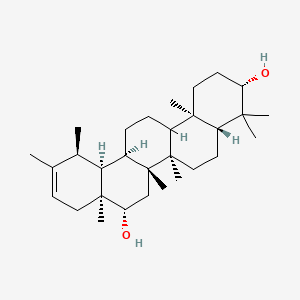
![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)
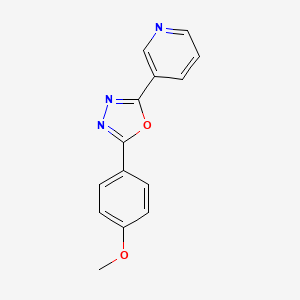

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
